

4-(4-BOC-Piperazino)phenylboronic acid

molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(4-BOC-Piperazino)phenylboronic acid

Cat. No.: B1366308

[Get Quote](#)

An In-depth Technical Guide to 4-(4-BOC-Piperazino)phenylboronic acid

Introduction: A Privileged Scaffold in Modern Synthesis

4-(4-BOC-Piperazino)phenylboronic acid is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure synergistically combines two highly valued chemical motifs: the phenylboronic acid group, a cornerstone of palladium-catalyzed cross-coupling reactions, and the N-BOC-piperazine moiety, a "privileged scaffold" frequently found in bioactive molecules.[1][2] The tert-butyloxycarbonyl (BOC) protecting group offers synthetic flexibility, enabling selective reactions at the piperazine nitrogen after deprotection, while the boronic acid functional group serves as a versatile handle for the construction of complex bi-aryl systems.[3] This guide provides a comprehensive technical overview of its properties, synthesis, characterization, and applications, grounded in established chemical principles.

Core Physicochemical Properties

A precise understanding of the fundamental properties of **4-(4-BOC-Piperazino)phenylboronic acid** is essential for its effective use in experimental design. The key quantitative data are summarized below.

Property	Value	Source
Molecular Formula	C ₁₅ H ₂₃ BN ₂ O ₄	[4][5]
Molecular Weight	306.17 g/mol	[4][5]
CAS Number	457613-78-4	[4][5]
Appearance	White to light yellow solid	[6]
Melting Point	187-189 °C	[5]
IUPAC Name	[4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid	[4]

Synthesis and Purification: A Palladium-Catalyzed Approach

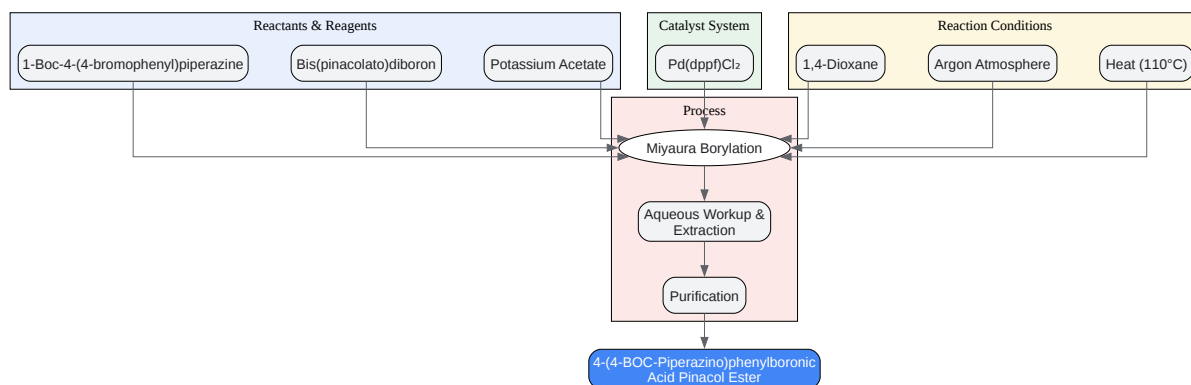
The most common and efficient synthesis of **4-(4-BOC-Piperazino)phenylboronic acid** and its derivatives involves a palladium-catalyzed borylation reaction, often referred to as the Miyaura borylation. This method utilizes a palladium catalyst to couple an aryl halide (in this case, a brominated precursor) with a boron source, typically bis(pinacolato)diboron (B₂pin₂), to form a boronic ester, which can then be hydrolyzed to the desired boronic acid. The pinacol ester is often isolated as a stable intermediate.[6]

The causality behind this choice of methodology lies in the high functional group tolerance and efficiency of palladium catalysis. The use of 1-Boc-4-(4-bromophenyl)piperazine as a starting material is strategic; the BOC group is stable under these reaction conditions, ensuring that the borylation occurs exclusively at the carbon-bromine bond.[6]

Experimental Protocol: Synthesis of the Pinacol Ester Intermediate[6]

- To a solution of 1-Boc-4-(4-bromophenyl)piperazine (e.g., 5.86 mmol) in a suitable solvent like 1,4-dioxane (40 mL), add bis(pinacolato)diboron (9.37 mmol) and a base such as potassium acetate (17.59 mmol).

- Purge the reaction mixture with an inert gas (e.g., argon) for 15 minutes to remove oxygen, which can deactivate the palladium catalyst.
- Add the palladium catalyst, for instance, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl_2) (0.58 mmol).
- Seal the reaction vessel and heat the mixture (e.g., to 110 °C) for several hours (typically 6-12 hours), monitoring the reaction progress via Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature, dilute with water, and extract the product into an organic solvent like ethyl acetate.
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to yield the crude **4-(4-BOC-Piperazino)phenylboronic acid** pinacol ester, which can be purified by column chromatography or recrystallization.[\[6\]](#)



[Click to download full resolution via product page](#)

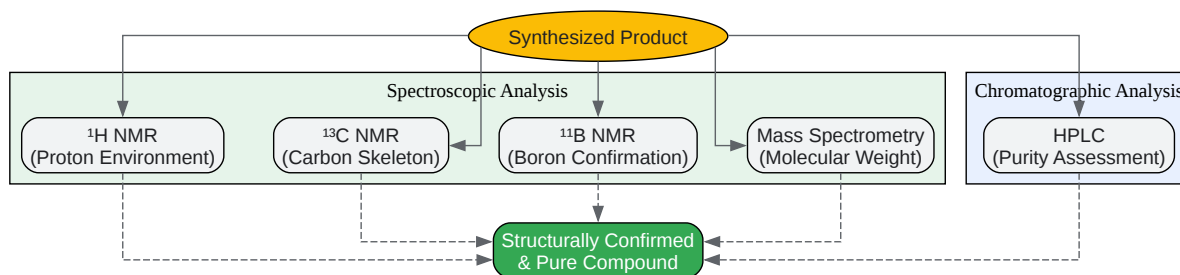
Caption: Workflow for the synthesis of the boronic acid pinacol ester.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic and chromatographic techniques provides unambiguous evidence of the molecular structure.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: This is the first line of analysis. The spectrum should show characteristic signals for the aromatic protons on the phenyl ring (typically in the 6.9-7.8 ppm range), distinct signals for the two sets of non-equivalent methylene protons on the piperazine ring (around 3.2-3.6 ppm), and a strong singlet for the nine protons of the BOC group (around 1.4-1.5 ppm).[6][7] The $\text{B}(\text{OH})_2$ protons often appear as a broad singlet which may exchange with solvent.
- ^{13}C NMR: Confirms the carbon skeleton, showing signals for the aromatic carbons, the piperazine carbons, the BOC carbonyl carbon, and the carbons of the tert-butyl group.
- ^{11}B NMR: This technique is highly specific for boron-containing compounds and is particularly useful for monitoring the conversion of the boronic acid to a boronate ester.[8] It provides a single, sharp signal at a characteristic chemical shift that confirms the presence and electronic environment of the boron atom.
- Mass Spectrometry (MS): Provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, matching the calculated exact mass (306.1750874 Da) to within a few parts per million (ppm).[4]
- High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A pure sample will typically show a single major peak under various detection methods (e.g., UV-Vis at different wavelengths).



[Click to download full resolution via product page](#)

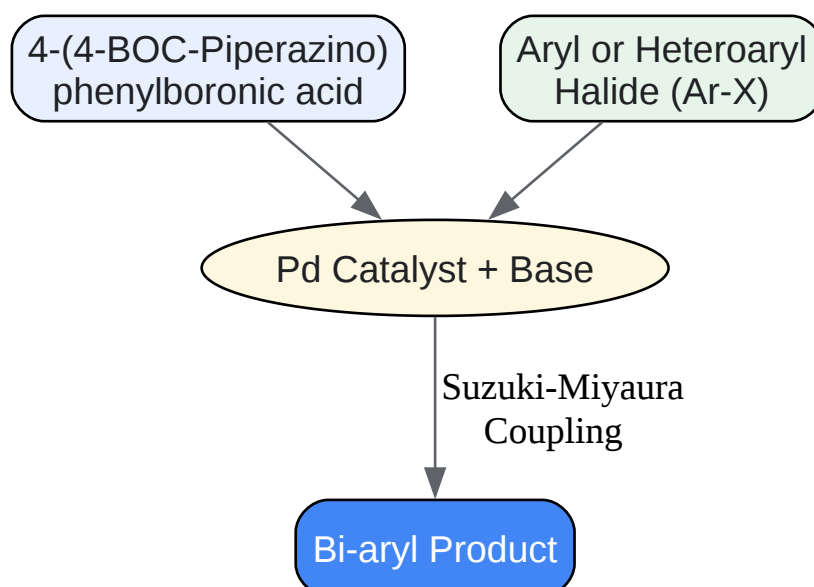
Caption: A logical workflow for the analytical validation of the compound.

Applications in Drug Development and Organic Synthesis

The primary utility of **4-(4-BOC-Piperazino)phenylboronic acid** is as a reactant in the Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, specifically for creating bi-aryl or aryl-heteroaryl structures, which are common motifs in pharmaceuticals.[3][9]

Mechanism of Action in Synthesis: In a typical Suzuki coupling, the boronic acid is activated by a base. The resulting boronate species then enters a catalytic cycle with a palladium(0) complex. The cycle involves oxidative addition of an aryl halide to the palladium center, followed by transmetalation with the boronate and concluding with reductive elimination to yield the final coupled product and regenerate the palladium(0) catalyst.

The piperazine moiety is a common pharmacophore found in drugs targeting the central nervous system, cancer, and infectious diseases.[1][2] By using **4-(4-BOC-Piperazino)phenylboronic acid**, medicinal chemists can readily introduce this valuable scaffold into a target molecule, often improving its pharmacokinetic properties, such as solubility and bioavailability.



[Click to download full resolution via product page](#)

Caption: Role in Suzuki-Miyaura cross-coupling to form bi-aryl structures.

Safety, Handling, and Storage

As a laboratory chemical, proper handling is essential.

- Hazards: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10]
- Precautions: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
- Storage: Store in a tightly sealed container in a dry, cool place away from oxidizing agents. Recommended storage is at room temperature.[6]

Conclusion

4-(4-BOC-Piperazino)phenylboronic acid is a high-value chemical intermediate whose utility is derived from its well-defined molecular architecture. It provides a reliable and versatile platform for constructing complex molecules through robust and predictable chemical transformations like the Suzuki-Miyaura coupling. Its combination of a protected piperazine pharmacophore and a reactive boronic acid handle ensures its continued relevance and application in the demanding fields of drug discovery and advanced materials synthesis.

References

- PubChem. (n.d.). **4-(4-BOC-Piperazino)phenylboronic acid**. National Center for Biotechnology Information.
- PubChem. (n.d.). 4-(4-BOC-Piperazine-1-carbonyl)phenylboronic acid. National Center for Biotechnology Information.
- PubChem. (n.d.). (3-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)phenyl)boronic acid. National Center for Biotechnology Information.
- PubChem. (n.d.). 4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)phenylboronic acid. National Center for Biotechnology Information.
- PubChemLite. (n.d.). 4-(4-boc-piperazine-1-carbonyl)phenylboronic acid (C16H23BN2O5).
- Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. *Molecules*, 25(18),

4323.

- Kumar, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. *Molecules*, 27(19), 6296.
- Trifiró, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. *Molecules*, 28(17), 6248.
- Chapin, B. M., & Zavalij, P. Y. (2022). ^{11}B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. *The Journal of Organic Chemistry*, 87(22), 15071–15076.
- Wadsam, S., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. *Beilstein Journal of Organic Chemistry*, 12, 2556–2565.
- Wadsam, S., et al. (2017). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. *Molecules*, 22(3), 473.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 4. 4-(4-BOC-Piperazino)phenylboronic acid | $\text{C}_{15}\text{H}_{23}\text{BN}_2\text{O}_4$ | CID 5233014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 4-(4-TERT-BUTOXYCARBONYLPIPERAZINYL)PHENYLBORONIC ACID, PINACOL ESTER | 470478-90-1 [chemicalbook.com]
- 7. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 8. ^{11}B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 10. 4-(4-BOC-Piperazine-1-carbonyl)phenylboronic acid | C₁₆H₂₃BN₂O₅ | CID 46739532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-(4-BOC-Piperazino)phenylboronic acid molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1366308#4-4-boc-piperazino-phenylboronic-acid-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com